molecular formula C10H14N4S2 B11864012 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11864012
M. Wt: 254.4 g/mol
InChI Key: OZCBXGXJWWMYKV-UHFFFAOYSA-N
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Description

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur atoms in the ethylthio groups and the nitrogen atoms in the pyrazolo and pyrimidine rings contribute to the compound’s unique chemical properties.

Preparation Methods

The synthesis of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of enzyme activity .

Comparison with Similar Compounds

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structural features of this compound, particularly the ethylthio groups, may enhance its lipophilicity and influence its interaction with various biological targets.

  • Molecular Formula : C₉H₁₁N₄S₂
  • Molecular Weight : Approximately 211.34 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with ethylthio substituents at the 4 and 6 positions.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 μg/mL against specific pathogens .
  • Biofilm Inhibition : These compounds also exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in DNA replication and repair processes. For example, some derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a potential candidate for drug development:

  • DNA Gyrase Inhibition : Essential for bacterial DNA replication; inhibition can lead to bactericidal effects.
  • Dihydrofolate Reductase (DHFR) Inhibition : Critical for nucleotide synthesis; inhibition is a common strategy in cancer therapy.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results highlighted:

CompoundPathogen TestedMIC (μg/mL)Biofilm Reduction (%)
7bStaphylococcus aureus0.2285
5aEscherichia coli0.2580

This study suggests that the structural modifications in these compounds significantly enhance their biological activities compared to traditional antimicrobials.

Properties

Molecular Formula

C10H14N4S2

Molecular Weight

254.4 g/mol

IUPAC Name

4,6-bis(ethylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H14N4S2/c1-4-15-9-7-6-11-14(3)8(7)12-10(13-9)16-5-2/h6H,4-5H2,1-3H3

InChI Key

OZCBXGXJWWMYKV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1C=NN2C)SCC

Origin of Product

United States

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